![molecular formula C23H21N5OS B2806411 1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-46-9](/img/structure/B2806411.png)
1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula shows the number and type of atoms, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves various organic chemistry reactions, such as addition, substitution, elimination, or rearrangement reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the 3D arrangement of atoms in the molecule, the types of atoms present, and their connectivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This is influenced by the functional groups present in the molecule. For example, an ester group (-COOR) can undergo hydrolysis, while an alkene group (-C=C-) can undergo addition reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity. These properties can give clues about the compound’s structure and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Modifications
Research on triazole derivatives, including compounds similar to the one , involves exploring synthetic routes and chemical transformations to enhance their structural diversity and potential biological activity. For instance, the synthesis of triazole compounds through regioselective metallation chemistry demonstrates the versatility of these methodologies in producing compounds with potential NK-1 antagonist activity, showcasing the chemical manipulability of triazole structures for various applications (Jungheim et al., 2006).
Chemical Behavior and Reactions
The chemical behavior of triazole derivatives under different conditions has been extensively studied to understand their reactivity and potential for further functionalization. This includes reactions under basic or acidic conditions, interactions with different chemical agents, and the exploration of their stability and reactivity profiles in various environments. Such studies are foundational for applying these compounds in more specific scientific or pharmacological contexts.
Biological Activity and Applications
Antimicrobial and Antiviral Activities
Some studies have focused on the antimicrobial and antiviral activities of triazole derivatives, evaluating their effectiveness against various bacterial and fungal species, and even viruses like influenza. These investigations highlight the potential of triazole compounds in contributing to the development of new antimicrobial and antiviral agents with specific mechanisms of action (Bayrak et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-16-5-3-4-6-20(16)28-22(18-11-13-24-14-12-18)21(26-27-28)23(29)25-15-17-7-9-19(30-2)10-8-17/h3-14H,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBBQKNQBUSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
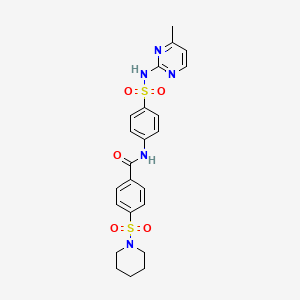
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2806332.png)
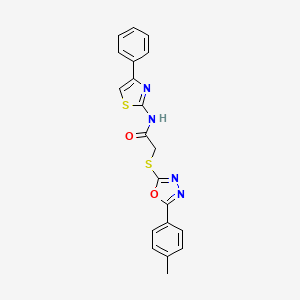
![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2806335.png)
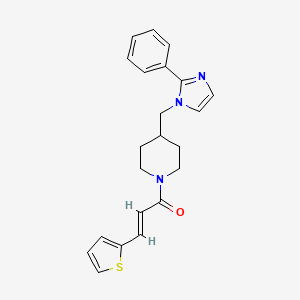


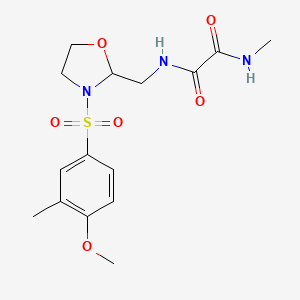
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2806342.png)
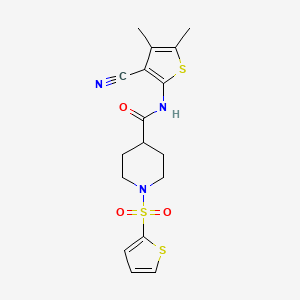
![Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B2806345.png)


![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
